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Compound of Interest

Compound Name: Cyclopropyl(phenyl)methanethiol

Cat. No.: B2507607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive experimental data for cyclopropyl(phenyl)methanethiol is
limited in publicly available literature. This guide provides a comprehensive analysis based on

available data for the target molecule and its close structural analogs. The information

presented herein is intended to serve as a foundational resource, inferring properties and

potential analytical methodologies from related compounds.

Introduction
Cyclopropyl(phenyl)methanethiol is a unique molecule integrating a cyclopropyl ring, a

phenyl group, and a reactive thiol moiety. This combination of structural features suggests

potential applications in medicinal chemistry and materials science, where the cyclopropyl

group can impart conformational rigidity and metabolic stability, the phenyl ring can engage in

aromatic interactions, and the thiol group can participate in various chemical transformations or

biological interactions. This technical guide aims to provide a thorough structural and chemical

overview of cyclopropyl(phenyl)methanethiol, drawing upon data from analogous

compounds to build a comprehensive profile.

Physicochemical Properties
The fundamental physicochemical properties of cyclopropyl(phenyl)methanethiol and its

close analogs are summarized below. These properties are crucial for understanding its

behavior in various experimental and biological systems.
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Property Value Compound Source

Molecular Formula C10H12S
Cyclopropyl(phenyl)m

ethanethiol
CymitQuimica[1][2]

Molecular Weight 164.27 g/mol
Cyclopropyl(phenyl)m

ethanethiol
CymitQuimica[1][2]

Purity Min. 95%
Cyclopropyl(phenyl)m

ethanethiol
CymitQuimica[1][2]

Molecular Formula C10H11ClS

[1-(3-

Chlorophenyl)cyclopro

pyl]methanethiol

PubChem[3]

Molecular Weight 198.71 g/mol

[1-(3-

Chlorophenyl)cyclopro

pyl]methanethiol

PubChem[3]

XLogP3-AA 3.4

[1-(3-

Chlorophenyl)cyclopro

pyl]methanethiol

PubChem[3]

Hydrogen Bond Donor

Count
1

[1-(3-

Chlorophenyl)cyclopro

pyl]methanethiol

PubChem[3]

Molecular Formula C9H10S
Cyclopropyl phenyl

sulphide
NIST[4]

Molecular Weight 150.241 g/mol
Cyclopropyl phenyl

sulphide
NIST[4]

Molecular Formula C10H10O
Cyclopropyl phenyl

ketone
PubChem[5]

Molecular Weight 146.19 g/mol
Cyclopropyl phenyl

ketone
PubChem[5]

Spectroscopic Data (Inferred)
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While specific spectroscopic data for cyclopropyl(phenyl)methanethiol is not readily

available, we can infer expected spectral characteristics based on its structural components

and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), the methanethiol proton (-

CH-SH), the benzylic proton, and the aromatic protons of the phenyl ring (~7.0-7.5 ppm).

The thiol proton (-SH) signal may be broad and its chemical shift can vary depending on

concentration and solvent.

¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons, the

methanethiol carbon, and the carbons of the phenyl ring. The chemical shifts would be

indicative of the electronic environment of each carbon atom.

3.2. Mass Spectrometry (MS)

The mass spectrum of cyclopropyl(phenyl)methanethiol is expected to show a molecular ion

peak (M+) at m/z 164. Fragmentation patterns would likely involve the loss of the thiol group,

cleavage of the cyclopropyl ring, and fragmentation of the phenyl ring.

3.3. Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for:

S-H stretching (around 2550-2600 cm⁻¹)

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)

C-H stretching of the cyclopropyl and methine groups (around 2850-3000 cm⁻¹)

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of

cyclopropyl(phenyl)methanethiol are not explicitly published. However, a general synthetic
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approach can be proposed based on established methods for synthesizing thiols and

cyclopropyl-containing compounds.

4.1. Proposed Synthetic Pathway

A plausible synthetic route could involve the reduction of a corresponding cyclopropyl phenyl

ketone to an alcohol, followed by conversion to a leaving group (e.g., a tosylate or halide), and

subsequent displacement with a thiolating agent.
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Step 1: Reduction

Step 2: Activation

Step 3: Thiolation

Cyclopropyl phenyl ketone
Cyclopropyl(phenyl)methanol

NaBH4 / MeOH

Cyclopropyl(phenyl)methanol Cyclopropyl(phenyl)methyl tosylate
TsCl / Pyridine

Cyclopropyl(phenyl)methyl tosylate Cyclopropyl(phenyl)methanethiol
NaSH / DMF

Cellular Environment

Cyclopropyl(phenyl)methanethiol

Target Protein (e.g., Enzyme with active site Cysteine)

Covalent or Non-covalent Interaction

Inhibition/Modulation of Protein Function

Downstream Cellular Response
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of Cyclopropyl(phenyl)methanethiol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2507607#cyclopropyl-phenyl-methanethiol-structural-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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